molecular formula C10H15ClN2O2S B1387207 3-Amino-4-chloro-N-isobutylbenzenesulfonamide CAS No. 1040010-60-3

3-Amino-4-chloro-N-isobutylbenzenesulfonamide

Cat. No.: B1387207
CAS No.: 1040010-60-3
M. Wt: 262.76 g/mol
InChI Key: ITKQPWFMKRVKCT-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-isobutylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (-NH₂), chloro (-Cl), and a sulfonamide group (-SO₂NHR), where R is an isobutyl moiety. Key properties include:

  • Molecular Formula: C₁₀H₁₅ClN₂O₂S
  • Molecular Weight: 262.76 g/mol
  • CAS Number: 1040010-60-3
  • Hazard Classification: Irritant (IRRITANT) .

Sulfonamides are widely studied for their pharmacological and industrial applications, particularly as enzyme inhibitors or antimicrobial agents. The isobutyl substituent on the sulfonamide nitrogen introduces steric bulk and moderate lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

3-amino-4-chloro-N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKQPWFMKRVKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-isobutylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isobutylamine to form the corresponding sulfonamide. This intermediate is then subjected to nitration followed by reduction to introduce the amino group at the 3-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-isobutylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Amino-4-chloro-N-isobutylbenzenesulfonamide serves as an intermediate for synthesizing more complex molecules. It can participate in several reactions:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles.
  • Oxidation/Reduction Reactions : The amino group can be oxidized or reduced to yield different derivatives.

These reactions are critical for developing new compounds with desired properties.

Research indicates that this compound has potential as an enzyme inhibitor , particularly targeting carbonic anhydrase. This inhibition can have significant implications in various biological processes:

  • Antimicrobial Activity : Studies show that sulfonamides exhibit antibacterial properties by inhibiting dihydropteroate synthase in bacteria, crucial for folate synthesis. The chloro group enhances its binding affinity to this enzyme.
  • Anticancer Potential : Investigations into its anticancer properties reveal that it can inhibit key signaling pathways involved in tumor growth. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines such as A549 and MDA-MB231 through mechanisms involving EGFR inhibition and apoptosis induction.

Anticancer Activity Study

A study evaluated various sulfonamide derivatives for their anticancer effects using in vitro assays. The findings highlighted:

CompoundCell Line TestedIC50 (µM)Mechanism
N5aA5495.2EGFR Inhibition
N5bHCT1166.8Apoptosis Induction
N5cMDA-MB2314.9Caspase Activation

This study confirmed that derivatives similar to this compound could effectively target cancer cells through specific mechanisms.

Antimicrobial Efficacy Study

Further research into the antimicrobial properties revealed that derivatives of this compound exhibited significant activity against pathogens, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between 3-Amino-4-chloro-N-isobutylbenzenesulfonamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituent CAS Number Hazard Class
This compound C₁₀H₁₅ClN₂O₂S 262.76 Isobutyl 1040010-60-3 IRRITANT
3-Amino-4-chloro-N,N-diethylbenzenesulfonamide C₁₀H₁₅ClN₂O₂S 262.752 Diethyl 71794-12-2 Not specified
3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide C₈H₁₁ClN₂O₂S* ~232.68 (estimated) Dimethyl 100313-81-3 Not specified
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide C₁₀H₁₅ClN₂O₃S 278.76 3-Hydroxybutyl 1219982-99-6 IRRITANT

*Inferred from dimethyl substitution.

Key Observations:

Substituent Effects: Isobutyl vs.

Molecular Weight :

  • The hydroxybutyl variant has the highest molecular weight (278.76 g/mol) due to the additional oxygen atom.

Hazard Profile :

  • Both the isobutyl and hydroxybutyl derivatives are classified as irritants, while hazard data for the diethyl and dimethyl analogs are incomplete .

Research Findings and Functional Implications

Solubility and Lipophilicity:
  • The isobutyl group balances lipophilicity and solubility, making the compound suitable for formulations requiring moderate polarity.
  • The hydroxybutyl derivative’s hydroxyl group enhances hydrogen bonding, increasing solubility in polar solvents like water or ethanol .
  • Diethyl and dimethyl analogs, with smaller alkyl chains, may exhibit higher volatility but lower thermal stability .

Biological Activity

3-Amino-4-chloro-N-isobutylbenzenesulfonamide (CAS No. 1040010-60-3) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring an amino group and a chloro substituent on the aromatic ring, suggests possible interactions with various biological targets, making it a candidate for further research.

The chemical structure of this compound is characterized by:

  • Molecular Formula: C11H15ClN2O2S
  • Molecular Weight: 276.76 g/mol
  • IUPAC Name: 3-amino-4-chloro-N-(2-methylpropyl)benzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues. Additionally, compounds with similar structures have shown potential as inhibitors of tyrosine kinases, which play vital roles in cell signaling pathways related to cancer progression.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Studies have shown that derivatives of sulfonamides can exhibit significant antibacterial activity against a range of pathogens. For instance, the presence of the chloro group in this compound may enhance its binding affinity to bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Potential

Recent investigations into sulfonamide derivatives have highlighted their potential as anticancer agents. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth. For example, compounds structurally related to this compound have been reported to target the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells such as A549 and MDA-MB231 cell lines .

Study on Anticancer Activity

In a study evaluating the anticancer effects of various sulfonamide derivatives, researchers found that compounds with structural similarities to this compound exhibited significant cytotoxicity against several cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity to EGFR and subsequent induction of apoptosis through caspase activation pathways .

CompoundCell Line TestedIC50 (µM)Mechanism
N5aA5495.2EGFR Inhibition
N5bHCT1166.8Apoptosis Induction
N5cMDA-MB2314.9Caspase Activation

Structure-Activity Relationship (SAR)

A systematic SAR study was conducted to identify key structural features that enhance the biological activity of sulfonamide derivatives. This research indicated that modifications at the para position of the aromatic ring significantly influence both potency and selectivity towards different biological targets .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-chloro-N-isobutylbenzenesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a substituted aniline precursor. For example, reacting 3-amino-4-chlorobenzenesulfonyl chloride with isobutylamine in the presence of pyridine as a base (to neutralize HCl byproducts) yields the target compound. Key steps include:

  • Acyl chloride preparation : Use thionyl chloride (SOCl₂) to convert sulfonic acids to sulfonyl chlorides under anhydrous conditions .
  • Amine coupling : React the sulfonyl chloride with isobutylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the isobutyl group (δ ~2.5 ppm for CH₂, δ ~1.0 ppm for CH₃) and aromatic protons (δ ~7.0–8.0 ppm for the sulfonamide-substituted benzene) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The sulfonamide group may inhibit dihydropteroate synthase .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assays. Sulfonamides are known CA inhibitors .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (IC₅₀ > 100 µM preferred) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Cl with Br or altering the isobutyl group to cyclopropylmethyl) to assess steric/electronic effects .
  • Triazinyl Derivatives : Incorporate 1,3,5-triazine moieties (via nucleophilic substitution with cyanuric chloride) to enhance binding affinity, as seen in related sulfonamides .
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) and regression analysis to correlate structural features with bioactivity .

Q. What advanced analytical techniques resolve contradictions in reported biological data?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify metabolic degradation products (e.g., hydrolyzed sulfonamide or dechlorinated species) that may explain variability in efficacy .
  • X-ray Crystallography : Determine the compound’s binding mode to target proteins (e.g., CA-II) to clarify conflicting inhibition data .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between enthalpically vs. entropically driven interactions .

Q. How can solvent effects on reactivity be optimized for scaled-up synthesis?

Methodological Answer:

  • Solvent Screening : Compare reaction yields in DMF (high polarity, accelerates nucleophilic substitution) vs. THF (low polarity, reduces side reactions). Evidence suggests DMF improves sulfonamide formation by 15–20% .
  • Green Chemistry Approaches : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 2 hours vs. 12 hours in batch) .

Q. What strategies mitigate instability of the amino group during storage?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative during synthesis, then deprotect post-purification .
  • Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation. Purity degradation is <5% over 6 months under these conditions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-4-chloro-N-isobutylbenzenesulfonamide
Reactant of Route 2
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3-Amino-4-chloro-N-isobutylbenzenesulfonamide

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